N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-4-methyl-3-nitrobenzamide
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and aromatic rings. The benzoxazole ring system is a fused ring structure that includes a benzene ring and an oxazole ring. The compound also contains a nitro group (-NO2), which is a strong electron-withdrawing group, and an amide group (-CONH2), which can participate in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the nitro group is a strong electron-withdrawing group, which could make the compound susceptible to nucleophilic attack. The amide group could participate in various reactions, including hydrolysis and condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the nitro group could increase the compound’s polarity, affecting its solubility in different solvents. The benzoxazole ring could contribute to the compound’s stability and rigidity .Mechanism of Action
The mechanism of action of this compound is not clear without additional context. If this compound is intended to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis of its mechanism of action .
Future Directions
The future directions for research on this compound would depend on its intended use. If it’s being studied for potential medicinal applications, future research could involve investigating its biological activity, pharmacokinetics, and toxicity. If it’s being used for material science applications, future research could focus on studying its physical properties and how they can be exploited .
Properties
IUPAC Name |
N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-4-methyl-3-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12ClF2N3O4/c1-10-2-3-11(6-18(10)27(29)30)20(28)25-12-4-5-19-17(7-12)26-21(31-19)13-8-15(23)16(24)9-14(13)22/h2-9H,1H3,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCLJQOJRVORYOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=C(C=C4Cl)F)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12ClF2N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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